N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine
Description
N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a propane-1,3-diamine derivative featuring a dimethylamine group at one terminal nitrogen and a thiophen-2-ylmethyl substituent at the other. This compound’s structural uniqueness lies in its hybrid organic-heterocyclic architecture, which may influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
N',N'-dimethyl-N-(thiophen-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-12(2)7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWOEWEQBGZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine can be synthesized through a reaction involving 1,3-dibromopropane and methylamine under basic conditions . The specific steps include:
- Dissolving 1,3-dibromopropane and methylamine in an appropriate solvent.
- Adding a base such as sodium hydroxide (NaOH) to the mixture.
- Stirring the mixture and controlling the temperature to facilitate the reaction.
- Isolating the product through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The specific pathways and targets depend on the context of its use, such as in proteomics or drug development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Physicochemical Properties
- Solubility: Thiophene’s hydrophobicity may reduce aqueous solubility compared to SYBR Green I’s ionic structure but enhance membrane permeability in drug delivery .
- Basicity: Dimethyl groups lower the pKa of terminal amines compared to unsubstituted diamines, affecting protonation states under physiological conditions .
Biological Activity
N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound features a thiophen-2-ylmethyl group attached to a propane-1,3-diamine backbone. This unique structure allows for specific interactions with biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its interaction with molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Interaction : It can also interact with specific receptors, influencing signaling pathways within cells.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. It has been investigated for its potential to induce cell death in cancer cell lines through mechanisms such as apoptosis and ferroptosis .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
- Proteomics Applications : In proteomics research, this compound is utilized to study protein interactions and functions, contributing to the understanding of cellular processes .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Effects : A study evaluated the compound's effect on MDA-MB 231 mammary carcinoma cells. Results indicated significant antiproliferative effects, with mechanisms involving oxidative stress and mitochondrial dysfunction .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB 231 | 10.5 | Induction of apoptosis and ferroptosis |
| Antimicrobial | E. coli | 15.0 | Disruption of cell membrane |
| Proteomics | Various protein targets | - | Modulation of protein interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via a two-step process:
Condensation : React N,N-dimethylpropane-1,3-diamine with 2-thiophenecarboxaldehyde under anhydrous conditions, using methanol or tetrahydrofuran as solvents. Sodium triacetoxyborohydride (STAB) is recommended as a reducing agent for imine intermediates .
Purification : Recrystallize the crude product using methanol or ethanol to isolate high-purity crystals. Evidence from analogous thiophene derivatives suggests that slow evaporation enhances crystal quality .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- NMR : The thiophene protons (δ 6.9–7.3 ppm) and methylene protons adjacent to the dimethylamino group (δ 2.2–2.5 ppm) are diagnostic. Coupling constants in -NMR can confirm stereochemistry .
- IR : Stretching vibrations for C–N (1250–1350 cm) and thiophene C–S (700–750 cm) bonds validate functional groups.
- MS : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to [CHNS]. Fragmentation patterns (e.g., loss of thiophenemethyl group) aid structural confirmation .
Q. What solvents are optimal for studying its solubility and reactivity?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s tertiary amine and thiophene moieties. For crystallization, methanol or ethanol is preferred . Avoid chloroform due to potential amine-chloroform interactions .
Advanced Research Questions
Q. How can crystallographic disorder in This compound be resolved during X-ray diffraction analysis?
- Disorder Handling : Use the SHELXL refinement package to model split positions for disordered thiophene or methyl groups. Apply ISOR and DELU restraints to stabilize thermal parameters .
- Visualization : ORTEP-3 can generate disorder models with partial occupancy sites. For severe disorder, consider low-temperature (100 K) data collection to reduce thermal motion .
Q. What contradictions might arise between spectroscopic data and crystallographic results, and how should they be addressed?
- Example : NMR may suggest free rotation of the thiophenemethyl group, while X-ray shows a fixed conformation. This discrepancy arises from crystal packing forces versus solution-state dynamics. Use DFT calculations (B3LYP/6-31G*) to compare gas-phase and solid-state conformations .
Q. How can intramolecular charge transfer (ICT) properties of this compound be experimentally and theoretically investigated?
- Experimental : Measure UV-Vis absorption in solvents of varying polarity (e.g., cyclohexane vs. DMSO). A redshift in polar solvents indicates ICT stabilization .
- Theoretical : Perform TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to model the S→S transition. Compare HOMO-LUMO distributions to confirm charge transfer character .
Q. What strategies are effective for resolving hygroscopicity issues during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
